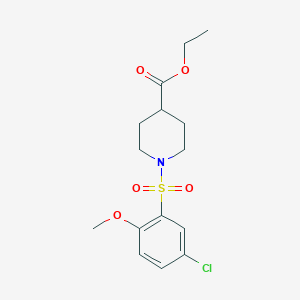
1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester, commonly known as CPCCOEt, is a chemical compound that is widely used in scientific research. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1) and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
CPCCOEt acts as a selective antagonist of 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester by binding to the receptor and preventing the activation of intracellular signaling pathways. This results in the inhibition of glutamate-mediated neurotransmission and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have a variety of biochemical and physiological effects, including the inhibition of glutamate-induced calcium influx, the modulation of synaptic transmission, and the regulation of neuronal excitability. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPCCOEt is its selectivity for 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester, which allows for the specific modulation of glutamate-mediated signaling pathways. However, one limitation of CPCCOEt is its relatively low potency, which can make it difficult to achieve the desired pharmacological effects at low concentrations.
Direcciones Futuras
There are several potential future directions for the study of CPCCOEt and its therapeutic applications. These include the development of more potent and selective 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester antagonists, the investigation of CPCCOEt's effects on other neurotransmitter systems, and the exploration of its potential as a therapeutic agent for other neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of CPCCOEt involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with piperidine-4-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction yields CPCCOEt as a white solid with a melting point of 118-120°C.
Aplicaciones Científicas De Investigación
CPCCOEt has been widely used in scientific research to study the role of 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of disorders such as Parkinson's disease, epilepsy, and pain.
Propiedades
Nombre del producto |
1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester |
|---|---|
Fórmula molecular |
C15H20ClNO5S |
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
ethyl 1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C15H20ClNO5S/c1-3-22-15(18)11-6-8-17(9-7-11)23(19,20)14-10-12(16)4-5-13(14)21-2/h4-5,10-11H,3,6-9H2,1-2H3 |
Clave InChI |
KBTOROCNNAVOAC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
SMILES canónico |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




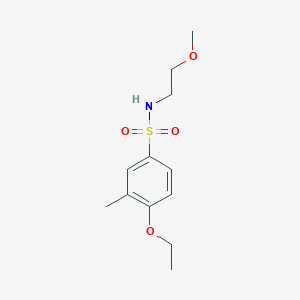



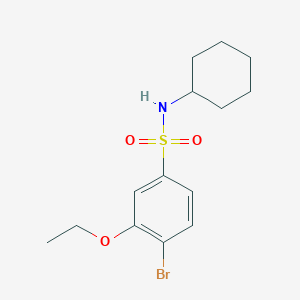
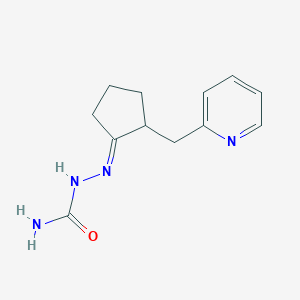




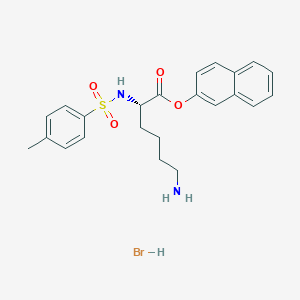
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)
